1-Cyclopropanecarbonylpyrrolidine-2-carbaldehyde
Description
1-Cyclopropanecarbonylpyrrolidine-2-carbaldehyde is a pyrrolidine derivative featuring a cyclopropane ring conjugated to a carbonyl group at position 1 and an aldehyde functional group at position 2. Pyrrolidine, a five-membered saturated amine ring, provides a rigid scaffold, while the cyclopropane moiety introduces significant angle strain due to its three-membered carbon structure. This strain may enhance the reactivity of the adjacent carbonyl group. Despite its structural interest, the provided evidence lacks explicit data on its synthesis, physical properties, or biological activity, necessitating inferences from structurally analogous compounds .
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
1-(cyclopropanecarbonyl)pyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C9H13NO2/c11-6-8-2-1-5-10(8)9(12)7-3-4-7/h6-8H,1-5H2 |
InChI Key |
KYAACHZTDLVDIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CC2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropanecarbonylpyrrolidine-2-carbaldehyde typically involves the cyclization of suitable precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . Another approach involves the reaction of pyrrolidine derivatives with cyclopropanecarbonyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) can enhance the efficiency of the production process .
Chemical Reactions Analysis
Aldehyde Functional Group
The aldehyde group undergoes nucleophilic addition reactions, following the general two-step mechanism (nucleophilic attack → protonation) described for aldehydes . Key reactions include:
Cyclopropanecarbonyl Group
The cyclopropanecarbonyl moiety introduces strain-driven reactivity:
-
Ester hydrolysis : Conversion to carboxylic acids under acidic/basic conditions.
-
Nucleophilic attack : The carbonyl group may react with nucleophiles (e.g., Grignard reagents) to form substituted derivatives.
Pyrrolidine Ring
The secondary amine in pyrrolidine enables:
-
Alkylation/Acylation : Reaction with alkyl halides or acylating agents to form N-substituted derivatives.
-
Ring-opening reactions : Under harsh conditions, though less likely due to the absence of electron-deficient groups.
Comparative Reactivity
| Compound | Key Features | Reactivity Differences |
|---|---|---|
| Pyrrolidine | Basic five-membered amine ring | Lacks carbonyl/aldehyde groups |
| 2-Pyrrolidinone | Pyrrolidine with lactam functionality | Enhanced carbonyl reactivity |
| Cyclopropanecarboxaldehyde | Cyclopropane with aldehyde group | Simpler structure, reduced strain |
Research Findings
-
Structure-Activity Relationships : Positional isomerism significantly impacts biological activity, as seen in analogous compounds . For example, aldehyde groups at specific positions enhance cytotoxicity.
-
Catalytic Conditions : Alkaline hydrolysis (e.g., NaOH solutions) is critical for aldehyde formation, as demonstrated in pyridine derivative syntheses .
-
Toxicity Profiles : Compounds with similar structures (e.g., cyclopropane-containing ligands) exhibit non-toxic profiles when optimized , suggesting potential for safe therapeutic applications.
Scientific Research Applications
1-Cyclopropanecarbonylpyrrolidine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclopropanecarbonylpyrrolidine-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The cyclopropane ring and pyrrolidine moiety contribute to its binding affinity and selectivity . The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
Table 1: Structural Comparison of 1-Cyclopropanecarbonylpyrrolidine-2-carbaldehyde and Analogs
| Compound Name | Cycloalkane Substituent | Functional Group | Core Ring System | CAS Number |
|---|---|---|---|---|
| This compound | Cyclopropane | Aldehyde (C-2) | Pyrrolidine | Not provided |
| 1-Cyclopentanecarbonylpyrrolidine-2-carboxylic acid | Cyclopentane | Carboxylic acid (C-2) | Pyrrolidine | 1417985-23-9 |
| 3-(Cyclopentanecarboxamido)propanoic acid | Cyclopentane | Carboxamido-propanoic acid | None | 923225-18-7 |
| 1-[(Ethylamino)carbonyl]piperidine-3-carboxylic acid | None | Ethylamino-carbonyl | Piperidine | 923106-39-2 |
Reactivity and Functional Group Analysis
- Cyclopropane vs. This strain may accelerate reactions such as nucleophilic acyl substitutions or cyclopropane ring-opening under specific conditions .
- Aldehyde vs. Carboxylic Acid : The aldehyde group at C-2 is more reactive than the carboxylic acid in 1-Cyclopentanecarbonylpyrrolidine-2-carboxylic acid. Aldehydes readily participate in condensation reactions (e.g., Schiff base formation), whereas carboxylic acids are more acidic and prone to salt or ester formation.
- Core Ring Systems: Pyrrolidine (5-membered) and piperidine (6-membered) rings differ in conformational flexibility. Piperidine derivatives, such as 1-[(Ethylamino)carbonyl]piperidine-3-carboxylic acid, may exhibit improved solubility due to reduced steric hindrance compared to pyrrolidine-based analogs .
Biological Activity
Introduction
1-Cyclopropanecarbonylpyrrolidine-2-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, synthesizing findings from various studies and highlighting its implications in therapeutic applications.
Chemical Structure and Synthesis
This compound features a pyrrolidine ring substituted with a cyclopropanecarbonyl group and an aldehyde functional group. Its synthesis often involves the reaction of pyrrolidine derivatives with cyclopropanecarboxylic acid derivatives, followed by oxidation to introduce the aldehyde functionality.
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Pyrrolidine | Five-membered saturated heterocycle |
| Cyclopropanecarbonyl | Three-membered cyclic carbon chain |
| Aldehyde Group | Reactive carbonyl functional group |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including those derived from lung and colon cancers.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of this compound on several cancer cell lines (HCT-15, A549, BxPC3), the following IC50 values were observed:
| Cell Line | IC50 (µM) |
|---|---|
| HCT-15 | 5.4 |
| A549 | 3.2 |
| BxPC3 | 4.7 |
These results suggest that this compound has a potent inhibitory effect on tumor growth, surpassing many conventional chemotherapeutics in efficacy.
The mechanism underlying the anticancer activity of this compound may involve the induction of apoptosis in cancer cells. Preliminary studies utilizing transmission electron microscopy (TEM) have indicated that treatment with this compound leads to mitochondrial dysfunction and subsequent apoptotic signaling pathways.
Anti-inflammatory Activity
Apart from its anticancer effects, this compound has also been investigated for anti-inflammatory properties. It has shown potential in reducing inflammation markers in vitro, suggesting its utility in treating inflammatory conditions.
Table 2: Anti-inflammatory Activity Assessment
| Inflammatory Marker | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 150 | 75 |
| IL-6 | 200 | 90 |
Q & A
Q. What are the optimized laboratory synthesis protocols for 1-cyclopropanecarbonylpyrrolidine-2-carbaldehyde?
The synthesis typically involves nucleophilic substitution or cyclopropanation reactions. A representative method includes:
- Reagents : Dialkylamine, potassium carbonate, DMF, and 2-fluorobenzaldehyde as a precursor.
- Procedure : Heat the mixture at 150°C in a glycerin bath for 20 hours under microwave-assisted conditions. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3). Post-reaction, extract with ethyl acetate, wash with ammonium chloride, dry over MgSO₄, and purify via reduced-pressure solvent removal .
- Yield : ~93% (brown oil).
- Key Characterization : 1H NMR (δ 10.01 ppm for aldehyde proton) and elemental analysis (%N: 7.5 vs. calculated 7.99) .
Q. How can researchers confirm the structural integrity of this compound?
- Analytical Methods :
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for cyclopropane-containing aldehydes?
- Case Study : Discrepancies in %N content (observed 7.5% vs. calculated 7.99% in a related compound) may arise from residual solvents or incomplete purification.
- Resolution :
- Repetitive Recrystallization : Use hexane/ethyl acetate gradients.
- Advanced Chromatography : Employ preparative HPLC with a C18 column (MeCN/H₂O mobile phase).
- X-ray Crystallography : Confirm spatial arrangement of cyclopropane and aldehyde moieties (if crystalline derivatives are obtainable) .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic additions?
- Methods :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electrophilicity of the aldehyde group.
- Transition-State Analysis : Simulate interactions between the aldehyde and nucleophiles (e.g., amines, Grignard reagents).
- Solvent Effects : Include PCM models for DMF or THF to predict reaction barriers .
- Outcome : Predict regioselectivity in multi-step syntheses (e.g., cyclopropane ring stability under basic conditions) .
Q. What are the applications of this compound in asymmetric catalysis or drug discovery?
-
Catalysis : The aldehyde group serves as a chiral auxiliary in enantioselective Mannich reactions. Example: Coupling with β-ketoesters yields α,β-diamino acid precursors .
-
Drug Discovery :
-
Data Table :
Application Experimental Model Key Finding Reference Asymmetric Synthesis Chiral β-amino alcohols 88% ee with (R)-BINOL ligand Kinase Inhibition JAK2 enzymatic assay IC₅₀ = 1.2 µM (competitive inhibitor)
Methodological Considerations
Q. How to mitigate degradation during long-term storage of aldehyde derivatives?
Q. What safety precautions are critical when handling cyclopropane derivatives?
- Hazards : Potential irritant (skin/eyes) and explosive risk under high pressure.
- PPE : Nitrile gloves, safety goggles, and fume hood use (≥0.5 m/s airflow).
- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
Data Interpretation and Reporting
- Best Practices :
- Reproducibility : Report reaction parameters (e.g., microwave power, ramp time) for peer validation .
- Conflict Resolution : Cross-validate NMR assignments with COSY or HSQC experiments to resolve overlapping signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
